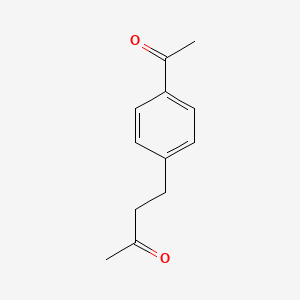
(2-Methoxyprop-1-en-1-yl)(triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxyprop-1-en-1-yl)(triphenyl)phosphanium bromide is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphonium group attached to a 2-methoxyprop-1-en-1-yl moiety, with bromide as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyprop-1-en-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, such as 2-methoxyprop-1-en-1-yl bromide. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure efficient and cost-effective production on a larger scale.
化学反应分析
Types of Reactions
(2-Methoxyprop-1-en-1-yl)(triphenyl)phosphanium bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of phosphine or other reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, or alkoxides. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various phosphonium salts with different anions.
Oxidation Reactions: Phosphine oxides or other oxidized derivatives.
Reduction Reactions: Phosphine or other reduced species.
科学研究应用
(2-Methoxyprop-1-en-1-yl)(triphenyl)phosphanium bromide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用机制
The mechanism of action of (2-Methoxyprop-1-en-1-yl)(triphenyl)phosphanium bromide involves its interaction with molecular targets through its phosphonium group. This interaction can lead to the formation of phosphonium ylides, which are key intermediates in various chemical reactions. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- (2-Methoxy-ethyl)(triphenyl)phosphanium bromide
- Triphenylpropargylphosphonium bromide
- (1-Methyl-2-(methylidynesilyl)ethyl)(triphenyl)phosphanium bromide
Uniqueness
(2-Methoxyprop-1-en-1-yl)(triphenyl)phosphanium bromide is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of the 2-methoxyprop-1-en-1-yl group differentiates it from other phosphonium salts, providing unique chemical and biological properties.
属性
CAS 编号 |
60661-64-5 |
|---|---|
分子式 |
C22H22BrOP |
分子量 |
413.3 g/mol |
IUPAC 名称 |
2-methoxyprop-1-enyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C22H22OP.BrH/c1-19(23-2)18-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-18H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
RAPJFZIPGSYOKB-UHFFFAOYSA-M |
规范 SMILES |
CC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


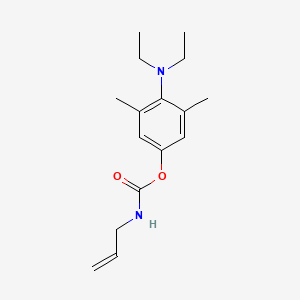

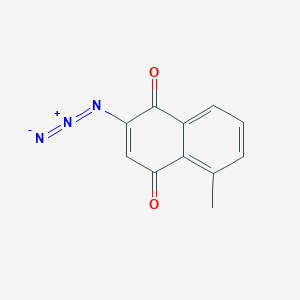


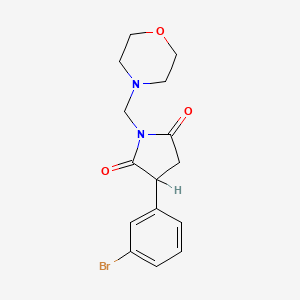
![6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14619355.png)

![Dispiro[2.2.2~6~.2~3~]decane-4,10-dione](/img/structure/B14619365.png)
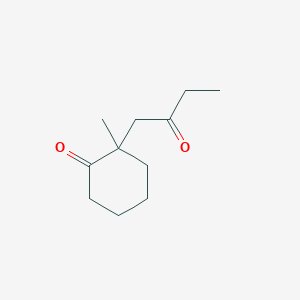


![(Butane-1,4-diyl)bis[bromo(dimethyl)stannane]](/img/structure/B14619398.png)
